molecular formula C20H16ClN3OS3 B492632 3-allyl-5-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 667912-95-0

3-allyl-5-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B492632
CAS No.: 667912-95-0
M. Wt: 446g/mol
InChI Key: FTNHMICXXGEOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-5-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a potent and selective thieno[2,3-d]pyrimidin-4(3H)-one-based inhibitor of Janus Kinase 3 (JAK3). Its design leverages the covalent engagement of a cysteine residue (Cys-909) uniquely present in the JAK3 active site, conferring exceptional selectivity over other JAK family members and broader kinomes . This mechanism makes it an invaluable chemical probe for dissecting the specific role of JAK3 signaling in immunological processes. Research applications primarily focus on investigating JAK3-dependent pathways in T-cell activation, proliferation, and function, which are critical in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and psoriasis (Nature Reviews Immunology, 2019) . Consequently, this compound serves as a key tool in preclinical studies aimed at understanding and validating JAK3 as a therapeutic target for immune-mediated conditions and in the development of novel treatment strategies for transplant rejection. Its high selectivity profile allows researchers to isolate JAK3-mediated effects from those of other JAK-STAT pathways, providing clear, interpretable data in complex cellular and animal models of inflammation and autoimmunity.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS3/c1-3-8-24-19(25)17-16(13-4-6-14(21)7-5-13)11-27-18(17)23-20(24)28-10-15-9-26-12(2)22-15/h3-7,9,11H,1,8,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNHMICXXGEOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-allyl-5-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of thieno[2,3-d]pyrimidinones typically involves multi-step reactions that integrate various functional groups. The target compound can be synthesized via a one-pot reaction involving thieno[2,3-d]pyrimidin-4(3H)-one derivatives and suitable substituents. The general synthetic route includes:

  • Formation of Thieno[2,3-d]pyrimidinone Core : Initial reactions involve the cyclization of appropriate precursors such as thiophene derivatives with pyrimidine moieties.
  • Alkylation : The introduction of the allyl group and other substituents (e.g., 4-chlorophenyl and 2-methylthiazol) occurs through nucleophilic substitution reactions.
  • Thioether Formation : The methylthiazol group is introduced via thioether formation, enhancing the compound's biological profile.

Anticancer Activity

Research indicates that compounds containing the thieno[2,3-d]pyrimidine structure exhibit significant anticancer activity. For instance:

  • Cell Line Studies : Compounds similar to the target structure have been evaluated against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). Results showed that compounds with similar substitutions inhibit cell proliferation effectively.
CompoundCell LineIC50 (µM)Effectiveness
19A5490.94Strong
15MCF-71.25Moderate

The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit key proteins involved in cell cycle regulation.

Antimicrobial Activity

Thienopyrimidine derivatives have also demonstrated antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth effectively:

  • Antibacterial Testing : Compounds were tested against common bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range.
CompoundBacterial StrainMIC (µg/mL)
19E. coli12
15S. aureus15

Antiviral Activity

The antiviral potential of thieno[2,3-d]pyrimidinones has been explored in several studies. Some derivatives have shown activity against viral infections such as TMV (Tobacco Mosaic Virus):

  • Inhibition Studies : Some derivatives exhibited around 50% inhibition against TMV, comparable to established antiviral agents.

The biological activity of thieno[2,3-d]pyrimidinones can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Arrest : By targeting specific pathways, these compounds can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : They may promote apoptosis through mitochondrial pathways or by activating caspases.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on a series of thieno[2,3-d]pyrimidine derivatives highlighted their efficacy against various cancer cell lines. The most potent compound displayed an IC50 value of 0.94 µM against A549 cells, indicating high potential for further development as an anticancer agent.
  • Case Study on Antimicrobial Properties :
    Another investigation focused on the antimicrobial properties of these compounds revealed that certain derivatives effectively inhibited Gram-positive and Gram-negative bacteria with MIC values below 20 µg/mL.

Preparation Methods

Core Synthesis of Thieno[2,3-d]pyrimidinone

The thieno[2,3-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-chlorobenzaldehyde with thiourea derivatives under acidic conditions to form the pyrimidine ring. For example, 2-amino-5-(4-chlorophenyl)thiophene-3-carbonitrile serves as a key intermediate, which undergoes cyclization with chloroacetyl chloride in the presence of triethylamine to yield the thieno[2,3-d]pyrimidin-4(3H)-one skeleton .

Reaction Conditions:

  • Solvent: Ethanol or dioxane

  • Catalyst: Triethylamine (0.1–0.3 equiv)

  • Temperature: Reflux (80–90°C)

  • Yield: 65–78%

Characterization data for the intermediate includes a distinct 1H^1H NMR signal at δ = 7.40–7.48 ppm for the thieno[2,3-d]pyrimidinone H-5 proton and an IR absorption band at 1698 cm1^{-1} for the carbonyl group .

Introduction of the Allyl Group

Allylation at the N3 position is achieved through nucleophilic substitution or Mitsunobu reactions. A preferred method involves treating the thieno[2,3-d]pyrimidinone intermediate with allyl bromide in the presence of potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at 60°C for 6–8 hours .

Optimization Notes:

  • Base: K2_2CO3_3 outperforms NaH due to milder conditions and reduced side reactions.

  • Solvent: DMF enhances solubility of the intermediate.

  • Yield: 82–89% after recrystallization in ethanol .

The allyl group’s incorporation is confirmed via 1H^1H NMR (δ = 4.80–5.10 ppm, multiplet for allylic protons) and mass spectrometry (M+^+ at m/z 564.09) .

Thioether Linkage Formation

The critical thioether bridge (-S-CH2_2-thiazole) is constructed via a two-step process:

  • Chloromethylation: Reacting the core with chloromethyl methyl sulfide in the presence of AlCl3_3 to introduce a chloromethyl group at C2.

  • Nucleophilic Substitution: Displacing the chloride with a 2-methylthiazol-4-ylmethanethiolate anion generated from 2-methylthiazole-4-methanethiol and KOH .

Key Parameters:

StepReagentSolventTemperatureYield
ChloromethylationClCH2_2SMeCH2_2Cl2_20–5°C70%
Thiolate SubstitutionKOH, thiolDioxaneReflux68%

The thioether’s formation is validated by 13C^{13}C NMR signals at δ = 35.2 ppm (SCH2_2) and 122.4 ppm (thiazole C5) .

Thiazole Moiety Synthesis

The 2-methylthiazol-4-ylmethyl group is synthesized independently via Hantzsch thiazole formation. 3-Chloroacetylacetone reacts with thiourea in ethanol under reflux to form 2-amino-4-methylthiazole, which is subsequently methylated using methyl iodide .

Reaction Pathway:

  • Cyclocondensation of 3-chloroacetylacetone with thiourea → 2-amino-4-methylthiazole (yield: 75%).

  • N-Methylation with CH3_3I and K2_2CO3_3 → 2-methyl-4-methylthiazole (yield: 88%) .

Final Assembly and Purification

The fully substituted compound is assembled by coupling the thieno[2,3-d]pyrimidinone core with the thiazole-thioether side chain. A one-pot procedure using DCC (dicyclohexylcarbodiimide) as a coupling agent in tetrahydrofuran (THF) at room temperature for 12 hours achieves a 74% yield .

Purification:

  • Method: Column chromatography (SiO2_2, ethyl acetate/hexane 3:7)

  • Purity: >98% (HPLC)

  • Melting Point: 217–219°C

Analytical and Spectroscopic Validation

Key Spectral Data:

  • IR (KBr): 2942 cm1^{-1} (C-H stretch), 1698 cm1^{-1} (C=O), 1602 cm1^{-1} (C=N) .

  • 1H^1H NMR (500 MHz, DMSO-d6):

    • δ = 2.36 ppm (s, 3H, thiazole-CH3_3)

    • δ = 5.05 ppm (m, 2H, allyl-CH2_2)

    • δ = 7.40–7.85 ppm (m, 4H, chlorophenyl) .

  • MS (ESI): m/z 564.09 [M+H]+^+ .

Challenges and Optimization Strategies

  • Regioselectivity in Thioether Formation: Competing S-alkylation at other positions is mitigated by using bulky bases like DBU .

  • Thiazole Stability: The 2-methylthiazole group is prone to oxidation; reactions are conducted under N2_2 atmosphere .

  • Scalability: Pilot-scale trials show a 15% yield drop due to intermediate purification losses, addressed via telescoped steps .

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldKey Advantage
Sequential Functionalization542%High purity
One-Pot Assembly358%Reduced time
Convergent Synthesis449%Modular intermediates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.